BENGHE Foundational & Exploratory

Check Availability & Pricing

Spin-Orbit Coupling in Monolayer VTez: An In-
depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Vanadium telluride

Cat. No.: B1605720

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolayer Vanadium Ditelluride (VTez), a member of the two-dimensional (2D) transition metal
dichalcogenide (TMD) family, has garnered significant research interest due to its rich
electronic and magnetic properties. The interplay of charge, spin, and lattice degrees of
freedom in this material gives rise to diverse phases, including metallic, semiconducting, and
potentially topological states.[1] A crucial guantum mechanical phenomenon governing these
properties is spin-orbit coupling (SOC), the interaction between an electron's spin and its orbital
motion.[2] In materials containing heavy elements like tellurium, SOC effects are particularly
pronounced and can lead to significant modifications of the electronic band structure, such as
the lifting of spin degeneracy and the emergence of novel quantum states.[3] This guide
provides a comprehensive technical overview of spin-orbit coupling in monolayer VTez,
summarizing key quantitative data, detailing experimental and theoretical methodologies, and
visualizing fundamental concepts.

Electronic and Magnetic Properties of Monolayer
VTez

Monolayer VTez can exist in several structural phases, with the 1T (octahedral coordination)
and T" (distorted 1T) phases being prominent.[4][5] The electronic and magnetic ground states
are highly sensitive to the specific atomic arrangement.
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e 1T Phase: First-principles calculations suggest that the pristine 1T phase of monolayer VTez
is metallic in both spin channels.[1] However, there is considerable debate in the literature
regarding its magnetic ground state, with some studies proposing a ferromagnetic (FM)
ordering while others suggest an antiferromagnetic (AFM) state is more stable.[1][6]
Experimental evidence from X-ray magnetic circular dichroism (XMCD) measurements has
indicated the absence of long-range ferromagnetic order at finite temperatures.[6]

e T" Phase: The distorted T" phase can exhibit in-plane magnetic anisotropy, making it a
candidate for an easy-axis magnetic material.[4] This phase is particularly interesting for
spintronic applications due to its potential for stable ferromagnetic ordering.[4]

e Quantum Anomalous Hall (QAH) Insulator: Some theoretical studies propose that the VTez
monolayer can be an intrinsic room-temperature QAH insulator with a significant band gap
arising from band inversion when SOC is considered.[7] This topological state is
characterized by dissipationless chiral edge states, which have potential applications in low-
power electronic devices.

The Role of Spin-Orbit Coupling

Spin-orbit coupling is a key ingredient in determining the electronic and magnetic properties of
monolayer VTez. Its primary effects include:

« Lifting of Spin Degeneracy: SOC breaks the spin degeneracy of the electronic bands,
leading to a spin-splitting of the energy levels. This splitting is particularly significant in
materials with heavy atoms like Te.[3]

e Magnetic Anisotropy: SOC is the origin of Magnetic Anisotropy Energy (MAE), which dictates
the preferred orientation of magnetization in a material. A large MAE is crucial for the stability
of 2D magnetism against thermal fluctuations.

o Band Gap Opening: In certain cases, SOC can open a band gap at the Fermi level, driving a
metal-to-insulator transition. For monolayer VTez, theoretical calculations show that including
SOC can lead to the opening of a sizable topological gap, transforming the material into a
QAH insulator.[7]

o Rashba Effect: In systems with broken inversion symmetry, SOC can manifest as the
Rashba effect, which involves a momentum-dependent spin splitting of the bands. While not
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extensively reported for pure monolayer VTez, Janus structures involving VTe:z are predicted
to exhibit a significant Rashba effect.[2][8]

Data Presentation

The following tables summarize the available quantitative data on the properties of monolayer

VTea.
Property Value Phase Method Reference
Lattice Constant ~ 3.59 A AT DFT (PBE)
Magnetic
0.79 uB/f.u. 1T-FM DFT (PBE)
Moment
Formation
-0.296 eV/atom 1T DFT (PBE)
Enthalpy
Magnetic
) 0.31 meVv/V ]
Anisotropy ) FerriM DFT (PBE)
(unstrained)
Energy (MAE)
0.56 meV/V (4% )
) ) FerriM DFT (PBE)
tensile strain)
165 peV -1 DFT [4]
Band Gap o
) 0.20 eV (indirect) 2H DFT (GGA) [3]
(without SOC)
Band Gap (with 0.149 eV
o 2H DFT (GGA) [3]
SOC) (indirect)
0.14 eV
_ 1T-FM DFT [7]
(topological gap)
Curie
~191 K T"-1 Monte Carlo [4]
Temperature (Tc)
444 K 1T-FM DFT [7]

Table 1: Structural, Magnetic, and Electronic Properties of Monolator VTez
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Rashba Parameter

Material Method Reference
(aR)

Janus VSeTe 0.658 eV-A DFT [2]

Janus WSeTe 0.92 eV-A DFT [9]

Table 2: Calculated Rashba Parameters for Related Janus Monolayers

Experimental Protocols

Molecular Beam Epitaxy (MBE) Growth of Monolayer
VTez

Molecular Beam Epitaxy is a common technique for synthesizing high-quality monolayer VTez

films.

Substrates: Commonly used substrates include graphite/HOPG, bilayer graphene/6H-SiC,
and MoS: single crystals.[6]

Preparation: Substrates are cleaved in air and subsequently outgassed in an ultra-high
vacuum (UHV) chamber at 300°C for approximately 2 hours to remove contaminants.[6]

Deposition: Vanadium (V) is evaporated from a mini e-beam evaporator, while Tellurium (Te)
is co-deposited from a Knudsen cell (K-cell).[6]

Growth Parameters:

o Flux Ratio: The Te flux is maintained at a level approximately 10 times higher than the V
flux to ensure stoichiometric growth.[6]

o Growth Temperature: The optimal substrate temperature for monolayer growth is around
300°C.[6]

o Growth Rate: A typical growth rate is approximately one monolayer (ML) in 16 minutes.[6]

Angle-Resolved Photoemission Spectroscopy (ARPES)
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ARPES is a powerful experimental technique to directly probe the electronic band structure of
materials.

o Sample Preparation: Monolayer VTez films are grown in-situ via MBE on a suitable substrate
(e.g., bilayer graphene/SiC).[6]

Measurement Conditions:

o Vacuum: Measurements are performed in an ultra-high vacuum (UHV) environment to
prevent surface contamination.

o Temperature: Low temperatures (e.g., 40 K) are often used to minimize thermal
broadening and observe fine features in the band structure.

Data Acquisition: Photoelectrons are excited by a monochromatic light source (e.g.,
synchrotron radiation) and their kinetic energy and emission angle are measured by an
electron analyzer. This allows for the mapping of the electronic band dispersion (energy vs.
momentum).[6]

Comparison with Theory: The experimentally obtained band structure is often compared with
theoretical calculations from Density Functional Theory (DFT) to identify the contributions of
different atomic orbitals and to confirm the structural phase of the material.[6]

Theoretical Calculation Protocols
Density Functional Theory (DFT) Calculations

First-principles calculations based on DFT are instrumental in predicting and understanding the
electronic and magnetic properties of monolayer VTez.

o Software Packages: Commonly used software packages include the Vienna Ab initio
Simulation Package (VASP) and Quantum Espresso.

o General Parameters:

o Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with
the Perdew-Burke-Ernzerhof (PBE) functional is frequently employed.
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o Pseudopotentials: The Projector Augmented Wave (PAW) method is used to describe the
interaction between the core and valence electrons.[1]

o Plane-Wave Cutoff Energy: A cutoff energy of around 500 eV is typically used for the
plane-wave basis set.[1]

o k-point Sampling: A dense Monkhorst-Pack or Gamma-centered k-point mesh is used to
sample the Brillouin zone. The density of the k-mesh is chosen to ensure convergence of
the total energy.

o Vacuum Spacing: A vacuum layer of at least 16 A is included in the direction perpendicular
to the monolayer to avoid interactions between periodic images.

e Including Spin-Orbit Coupling:

o VASP: SOC is included by setting the LSORBIT = .TRUE. tag in the INCAR file. This
automatically sets LNONCOLLINEAR = .TRUE. for a non-collinear magnetic calculation.

o Quantum Espresso: A non-collinear calculation is enabled by setting noncolin = .true. and
spin-orbit coupling is activated with Ispinorb = .true. in the &SYSTEM namelist. Fully
relativistic pseudopotentials are required for atoms where SOC is significant.

e Hubbard U Correction (DFT+U): For systems with strongly correlated d-electrons, a Hubbard
U correction is sometimes applied to improve the description of electron localization.[3][10]

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spin-Orbit Coupling in Monolayer VTez: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605720#spin-orbit-coupling-in-monolayer-vte]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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